Pdp-EA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pdp-EA, or 1-(2-(4-(dimethylamino)phenyl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, is a synthetic compound that belongs to the class of imidazole derivatives. It is characterized by its unique structure, which includes an imidazole ring and a urea moiety. This compound has garnered attention in various fields due to its potential applications in medicinal chemistry and materials science.

- As Pdp-EA is a recent discovery, information on its safety profile is limited.

- Further research is required to assess its potential toxicity, flammability, and reactivity.

- Nucleophilic Substitution: The presence of the urea group allows for nucleophilic attack, leading to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The aromatic rings in Pdp-EA can undergo electrophilic substitution, which is common for compounds containing electron-donating groups like dimethylamino.

- Decomposition Reactions: Under specific conditions, Pdp-EA may decompose into simpler compounds, particularly when exposed to strong acids or bases.

These reactions highlight the compound's versatility and potential for further functionalization.

Pdp-EA exhibits promising biological activities, particularly in the realm of pharmacology. Studies have indicated that it possesses:

- Anticancer Properties: Preliminary research suggests that Pdp-EA can inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent.

- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, indicating potential use in treating infections.

- Enzyme Inhibition: Pdp-EA may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design.

These biological activities underline its significance in medicinal chemistry.

The synthesis of Pdp-EA typically involves multi-step processes that can include:

- Formation of the Imidazole Ring: Starting from readily available precursors, the imidazole ring is synthesized through cyclization reactions.

- Urea Formation: The urea moiety is introduced via a reaction between isocyanates and amines.

- Final Coupling Reaction: The complete structure is assembled through coupling reactions involving the imidazole and urea components.

These methods allow for the efficient production of Pdp-EA with high purity.

Pdp-EA has several applications across different fields:

- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for new drugs targeting cancer and bacterial infections.

- Material Science: Its unique chemical properties make it useful in developing advanced materials with specific functionalities.

- Agricultural Chemistry: There is potential for Pdp-EA to be utilized in agrochemicals, particularly as a pesticide or herbicide.

These applications highlight the compound's versatility and importance in research and industry.

Interaction studies involving Pdp-EA focus on its binding affinity with various biological targets. Key findings include:

- Protein Binding: Research indicates that Pdp-EA binds effectively to certain proteins, which may mediate its biological effects.

- Receptor Interactions: Studies have shown that it interacts with specific receptors involved in cellular signaling pathways, suggesting mechanisms for its pharmacological effects.

- Metabolic Pathway Engagement: Investigations into how Pdp-EA affects metabolic pathways reveal insights into its potential therapeutic uses.

These studies are crucial for understanding how Pdp-EA functions at a molecular level.

Pdp-EA shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(2-(4-(dimethylamino)phenyl)-1H-imidazol-1-yl)propane-2-one | Imidazole Derivative | Contains a ketone group |

| 4-(trifluoromethyl)aniline | Aromatic Amine | Lacks the imidazole ring |

| 2-(4-(dimethylamino)phenyl)-1H-imidazole | Imidazole Derivative | Does not contain the urea moiety |

Pdp-EA's unique combination of an imidazole ring and a urea group distinguishes it from these similar compounds, particularly regarding its biological activity and potential applications.

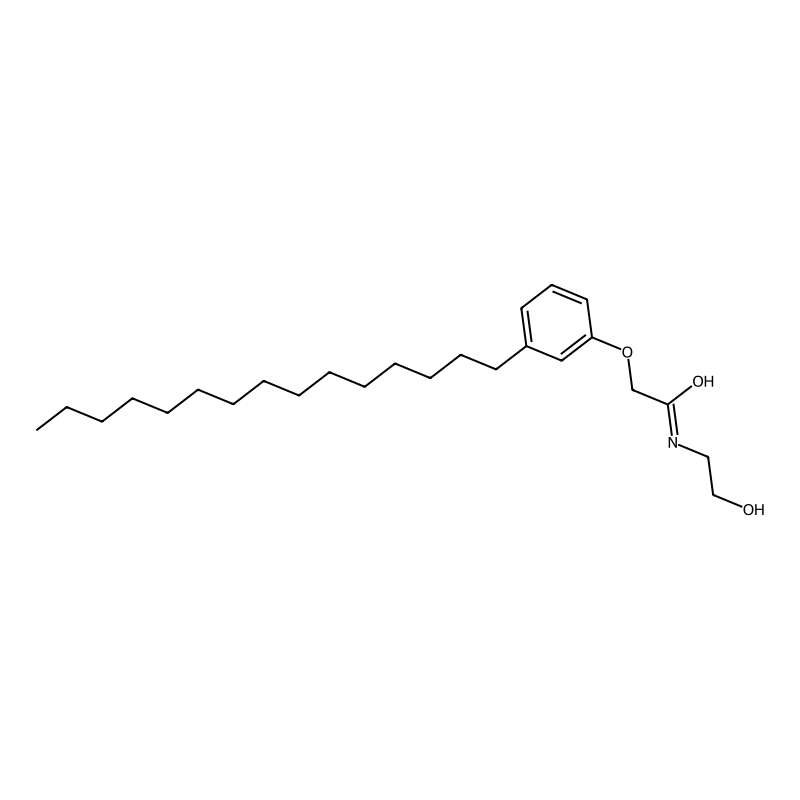

Molecular Composition and Formula (C₂₅H₄₃NO₃)

PDP-EA is a phenoxyacyl-ethanolamide derivative with a molecular weight of 405.61 g/mol. Its molecular formula, C₂₅H₄₃NO₃, reflects a hydrophobic pentadecylphenoxy chain linked to a hydrophilic ethanolamide group via an acetamide bridge. The compound’s structure is optimized for interacting with FAAH’s active site, facilitating its role in modulating endocannabinoid metabolism.

Table 1: Molecular Properties of PDP-EA

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₄₃NO₃ | |

| Molecular Weight | 405.61 g/mol | |

| CAS Registry Number | 861891-72-7 |

Stereochemical Analysis: SMILES and InChI Representations

The stereochemical configuration of PDP-EA is defined by its SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) notations. These representations clarify the compound’s atomic connectivity and spatial arrangement:

- SMILES:

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO - InChI:

InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-24(21-23)29-22-25(28)26-19-20-27/h15,17-18,21,27H,2-14,16,19-20,22H2,1H3,(H,26,28) - InChIKey:

BIOVSNWTCKRADD-UHFFFAOYSA-N

The pentadecyl chain (C₁₅H₃₁) contributes to the molecule’s lipophilicity, while the ethanolamide moiety enhances water solubility through hydrogen bonding.

Physicochemical Properties: Solubility, Density, and Stability

Solubility

PDP-EA exhibits limited aqueous solubility but dissolves readily in organic solvents:

- Dimethyl sulfoxide: 50 mg/mL (123.27 mM)

- Ethanol: 50 mg/mL (123.27 mM)

- Water: <0.1 mg/mL (predicted)

The compound’s amphiphilic nature allows it to penetrate lipid membranes while retaining partial solubility in polar solvents.

Density

Experimental density measurements report a value of 1.0 ± 0.1 g/cm³ at 25°C. This low density aligns with its predominantly hydrocarbon-based structure.

Stability

PDP-EA remains stable under recommended storage conditions:

- Short-term: -4°C for 1–2 weeks

- Long-term: -20°C for 1–2 years

- Degradation: Susceptible to hydrolysis under strongly acidic or alkaline conditions due to its acetamide bond.

Table 2: Physicochemical Profile of PDP-EA

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | 50 mg/mL | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Storage Temperature | -20°C (long-term) |

Pdp-EA (3-n-pentadecylphenolethanolamide) represents a unique class of phenoxyacyl-ethanolamide compounds that demonstrate remarkable FAAH activation properties [1] [2]. Unlike conventional FAAH inhibitors that target the active site, Pdp-EA functions through a distinct mechanism that enhances enzymatic activity rather than suppressing it.

Allosteric Modulation Mechanism

Recent research has established that FAAH operates as an allosteric enzyme, with fatty acid amide hydrolase demonstrating unprecedented cooperative behavior [3] [4]. The enzyme exists as a membrane-bound homodimeric structure where occupation of only one active site with an inhibitor molecule results in complete catalysis blockade across both subunits. This allosteric communication is mediated by tryptophan residue 445 (W445) at the dimer interface, which forms critical hydrogen bonds with threonine 274 (T274) of the adjacent monomer [3].

The allosteric nature of FAAH is evidenced by Hill coefficients of approximately 1.6 for rat FAAH and 1.9 for human FAAH when analyzing N-arachidonoylethanolamine (anandamide) hydrolysis kinetics [3]. Mutation of W445 to tyrosine completely abolishes this cooperative behavior, demonstrating the critical role of this residue in inter-subunit communication [3].

Substrate Mimicry Characteristics

Despite structural similarities to naturally occurring N-acylethanolamines, Pdp-EA does not function as a substrate for FAAH hydrolysis [1]. The compound's molecular formula C₂₅H₄₃NO₃ and molecular weight of 405.6 g/mol [5] incorporate a bulky phenoxy group near the amide moiety that creates steric hindrance, rendering it resistant to enzymatic cleavage [1]. This resistance to hydrolysis distinguishes Pdp-EA from typical NAE substrates and positions it as a non-competitive modulator rather than a substrate mimic.

Enhancement Mechanism

Pdp-EA achieves FAAH activation through relief of negative feedback inhibition by free ethanolamine, a natural product of NAE hydrolysis [1]. Both Arabidopsis and rat FAAH demonstrate dose-dependent activity reduction in the presence of increasing ethanolamine concentrations, with Pdp-EA completely relieving this inhibition at concentrations up to 10 millimolar ethanolamine [1]. This mechanism suggests that Pdp-EA functions as a positive allosteric modulator by counteracting product inhibition rather than directly enhancing substrate binding affinity.

Impact on N-Acylethanolamine (NAE) Hydrolysis Kinetics

Kinetic Parameter Modifications

Pdp-EA demonstrates significant enhancement of FAAH catalytic efficiency across multiple substrate types and enzyme sources. In recombinant Arabidopsis FAAH (AtFAAH), Pdp-EA produces approximately four-fold increases in apparent maximum velocity (Vₘₐₓ) for NAE 12:0 hydrolysis, while maintaining statistically unchanged Michaelis constant (Kₘ) values [1]. The catalytic efficiency (kcat/Kₘ) increases from 5 × 10⁴ M⁻¹s⁻¹ in control conditions to 1.2 × 10⁵ M⁻¹s⁻¹ in the presence of cardanol-ethanolamide, a structurally related compound [1].

Species-Specific Kinetic Responses

Rat FAAH exhibits even more pronounced enhancement in the presence of Pdp-EA, with five-fold increases in Vₘₐₓ for saturated NAE substrates (NAE 16:0 and NAE 12:0) and up to seven-fold enhancement for the polyunsaturated substrate anandamide (NAE 20:4) [1]. This differential response pattern suggests that mammalian FAAH may possess greater sensitivity to allosteric modulation compared to plant enzymes.

The kinetic enhancement extends across diverse NAE substrates, including N-palmitoylethanolamine (NAE 16:0) and N-arachidonoylethanolamine (NAE 20:4), demonstrating broad spectrum activation rather than substrate-specific effects [1]. This universality indicates that Pdp-EA targets a fundamental regulatory mechanism common across different NAE molecular structures.

Concentration-Response Relationships

Standard research protocols utilize Pdp-EA concentrations of 100 μM for kinetic assessments [1]. At these concentrations, the compound demonstrates consistent activation across both plant and mammalian FAAH enzymes without apparent toxicity or non-specific effects. The enhancement persists throughout extended incubation periods, suggesting stable binding interactions rather than transient activation events.

Mechanistic Implications for NAE Turnover

The kinetic enhancement produced by Pdp-EA translates into accelerated NAE turnover rates in biological systems. In Arabidopsis seedlings treated with exogenous NAE 12:0, co-application of Pdp-EA partially relieves the growth inhibitory effects associated with elevated NAE levels [1]. This protective effect correlates with enhanced FAAH-mediated NAE degradation, supporting the physiological relevance of the observed kinetic improvements.

Species-Specific Effects: Arabidopsis vs. Mammalian FAAH Isoforms

Structural and Functional Divergence

Arabidopsis FAAH (AtFAAH) represents a distinct evolutionary lineage from mammalian FAAH enzymes, with only 37% amino acid identity within the conserved amidase signature domain [6] [7]. Despite this limited sequence homology, AtFAAH maintains the critical catalytic triad residues (Lysine-205, Serine-281, Serine-282, Serine-305, and Arginine-307) that are essential for hydrolytic activity [7]. The plant enzyme comprises 607 amino acids and demonstrates unique catalytic properties that distinguish it from mammalian counterparts [7].

Substrate Binding Pocket Architecture

Structural analysis reveals significant differences in substrate binding pocket organization between Arabidopsis and mammalian FAAH [8]. The plant enzyme possesses a more open and flexible substrate-binding cavity that accommodates oxylipin derivatives of NAEs, representing an important evolutionary adaptation for plant-specific signaling pathways [8]. This architectural difference enables AtFAAH to efficiently process both unsubstituted NAEs and their oxygenated derivatives, which are generated through lipoxygenase-mediated oxidation of polyunsaturated NAEs [8].

Mammalian FAAH Isoform Diversity

Mammalian systems express two distinct FAAH isoforms with contrasting properties and tissue distributions [9]. FAAH-1 exhibits high catalytic activity and adopts a cytoplasm-facing membrane orientation, while FAAH-2 demonstrates lower enzymatic activity and faces the endoplasmic reticulum lumen [10]. Notably, FAAH-2 is absent in non-primate placental mammals, suggesting evolutionary specialization in higher primates [10].

Human FAAH-1 and FAAH-2 share only 20% amino acid identity and differ substantially in substrate specificity and catalytic efficiency [9]. FAAH-1 demonstrates superior hydrolytic capacity and represents the primary NAE-degrading enzyme in most mammalian tissues [9]. FAAH-2 appears to have specialized functions related to lipid droplet metabolism and may play roles in intracellular lipid homeostasis [10].

Plant FAAH Phylogenetic Groups

Analysis of plant FAAH enzymes reveals two distinct phylogenetic groups with contrasting substrate preferences [11]. Group I plant FAAHs, exemplified by AtFAAH and Medicago truncatula FAAH1 (MtFAAH1), demonstrate preference for long-chain acylamide substrates [11]. Group II plant FAAHs, represented by MtFAAH2a, exhibit enhanced efficiency toward short-chain and aromatic acylamides [11]. This functional divergence suggests specialized roles for different FAAH isoforms in plant NAE metabolism.

Comparative Responses to Pdp-EA

Both Arabidopsis and rat FAAH demonstrate significant enhancement in the presence of Pdp-EA, indicating conservation of the underlying regulatory mechanism across plant and animal kingdoms [1]. However, subtle differences exist in the magnitude and character of responses. Rat FAAH exhibits greater fold-enhancement (up to seven-fold for anandamide) compared to Arabidopsis FAAH (approximately four-fold for NAE 12:0) [1].

The differential responses may reflect variations in allosteric site architecture or ethanolamine binding pocket structure between plant and mammalian enzymes. AtFAAH demonstrates tightly coupled amidase and esterase activities, unlike rat FAAH where these functions can be selectively disrupted through specific mutations [7]. This coupling difference suggests distinct active site organizations that may influence sensitivity to allosteric modulators.

Evolutionary Implications

The conservation of Pdp-EA responsiveness across phylogenetically distant FAAH enzymes indicates that the ethanolamine feedback inhibition mechanism represents an ancient regulatory feature of NAE metabolism [1]. This conservation suggests fundamental importance for NAE homeostasis across diverse biological systems, from plant development to mammalian neurobehavioral processes.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Malekzad H, Mirshekari H, Sahandi Zangabad P, Moosavi Basri SM, Baniasadi F, Sharifi Aghdam M, Karimi M, Hamblin MR. Plant protein-based hydrophobic fine and ultrafine carrier particles in drug delivery systems. Crit Rev Biotechnol. 2017 Apr 24:1-21. doi: 10.1080/07388551.2017.1312267. [Epub ahead of print] PubMed PMID: 28434263.

3: Pea F, Cojutti PG, Baraldo M. A 10-Year Experience of Therapeutic Drug Monitoring (TDM) of Linezolid in a Hospital-wide Population of Patients Receiving Conventional Dosing: Is there Enough Evidence for Suggesting TDM in the Majority of Patients? Basic Clin Pharmacol Toxicol. 2017 Apr 17. doi: 10.1111/bcpt.12797. [Epub ahead of print] PubMed PMID: 28419737.

4: Saturnino C, Popolo A, Ramunno A, Adesso S, Pecoraro M, Plutino MR, Rizzato S, Albinati A, Marzocco S, Sala M, Iacopetta D, Sinicropi MS. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA) Derivatives. Molecules. 2017 Apr 11;22(4). pii: E616. doi: 10.3390/molecules22040616. PubMed PMID: 28398240.

5: Crombie KM, Brellenthin AG, Hillard CJ, Koltyn KF. Endocannabinoid and Opioid System Interactions in Exercise-Induced Hypoalgesia. Pain Med. 2017 Apr 6. doi: 10.1093/pm/pnx058. [Epub ahead of print] PubMed PMID: 28387833.

6: Figueira J, Gouveia-Figueira S, Öhman C, Lif Holgerson P, Nording ML, Öhman A. Metabolite quantification by NMR and LC-MS/MS reveals differences between unstimulated, stimulated, and pure parotid saliva. J Pharm Biomed Anal. 2017 Jun 5;140:295-300. doi: 10.1016/j.jpba.2017.03.037. Epub 2017 Mar 22. PubMed PMID: 28380387.

7: Gabrielsson L, Gouveia-Figueira S, Häggström J, Alhouayek M, Fowler CJ. The anti-inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line. Pharmacol Res Perspect. 2017 Feb 27;5(2):e00300. doi: 10.1002/prp2.300. eCollection 2017 Apr. PubMed PMID: 28357126; PubMed Central PMCID: PMC5368964.

8: Zilani MN, Sultana T, Asabur Rahman SM, Anisuzzman M, Islam MA, Shilpi JA, Hossain MG. Chemical composition and pharmacological activities of Pisum sativum. BMC Complement Altern Med. 2017 Mar 27;17(1):171. doi: 10.1186/s12906-017-1699-y. PubMed PMID: 28347309; PubMed Central PMCID: PMC5368943.

9: Guida F, Luongo L, Boccella S, Giordano ME, Romano R, Bellini G, Manzo I, Furiano A, Rizzo A, Imperatore R, Iannotti FA, D'Aniello E, Piscitelli F, Sca Rossi F, Cristino L, Di Marzo V, de Novellis V, Maione S. Palmitoylethanolamide induces microglia changes associated with increased migration and phagocytic activity: involvement of the CB2 receptor. Sci Rep. 2017 Mar 23;7(1):375. doi: 10.1038/s41598-017-00342-1. PubMed PMID: 28336953; PubMed Central PMCID: PMC5428303.

10: Brotini S, Schievano C, Guidi L. Ultra-micronized palmitoylethanolamide: an efficacious adjuvant therapy for Parkinson's disease. CNS Neurol Disord Drug Targets. 2017 Mar 21. doi: 10.2174/1871527316666170321124949. [Epub ahead of print] PubMed PMID: 28325153.

11: Guida F, Boccella S, Iannotta M, De Gregorio D, Giordano C, Belardo C, Romano R, Palazzo E, Scafuro MA, Serra N, de Novellis V, Rossi F, Maione S, Luongo L. Palmitoylethanolamide Reduces Neuropsychiatric Behaviors by Restoring Cortical Electrophysiological Activity in a Mouse Model of Mild Traumatic Brain Injury. Front Pharmacol. 2017 Mar 6;8:95. doi: 10.3389/fphar.2017.00095. eCollection 2017. PubMed PMID: 28321191; PubMed Central PMCID: PMC5337754.

12: Henry RJ, Kerr DM, Flannery LE, Killilea M, Hughes EM, Corcoran L, Finn DP, Roche M. Pharmacological inhibition of FAAH modulates TLR-induced neuroinflammation, but not sickness behaviour: An effect partially mediated by central TRPV1. Brain Behav Immun. 2017 May;62:318-331. doi: 10.1016/j.bbi.2017.02.016. Epub 2017 Feb 22. PubMed PMID: 28237711.

13: Xu QX, Yang YH, Geng J, Zhai ZG, Gong JN, Li JF, Tang X, Wang C. Clinical Study of Acute Vasoreactivity Testing in Patients with Chronic Thromboembolic Pulmonary Hypertension. Chin Med J (Engl). 2017 Feb 20;130(4):382-391. doi: 10.4103/0366-6999.199829. PubMed PMID: 28218209; PubMed Central PMCID: PMC5324372.

14: Rizzello CG, Verni M, Bordignon S, Gramaglia V, Gobbetti M. Hydrolysate from a mixture of legume flours with antifungal activity as an ingredient for prolonging the shelf-life of wheat bread. Food Microbiol. 2017 Jun;64:72-82. doi: 10.1016/j.fm.2016.12.003. Epub 2016 Dec 26. PubMed PMID: 28213038.

15: Woźniak A, Formela M, Bilman P, Grześkiewicz K, Bednarski W, Marczak Ł, Narożna D, Dancewicz K, Mai VC, Borowiak-Sobkowiak B, Floryszak-Wieczorek J, Gabryś B, Morkunas I. The Dynamics of the Defense Strategy of Pea Induced by Exogenous Nitric Oxide in Response to Aphid Infestation. Int J Mol Sci. 2017 Feb 5;18(2). pii: E329. doi: 10.3390/ijms18020329. PubMed PMID: 28165429; PubMed Central PMCID: PMC5343865.

16: Toopcham T, Mes JJ, Wichers HJ, Yongsawatdigul J. Immunomodulatory activity of protein hydrolysates derived from Virgibacillus halodenitrificans SK1-3-7 proteinase. Food Chem. 2017 Jun 1;224:320-328. doi: 10.1016/j.foodchem.2016.12.041. Epub 2016 Dec 16. PubMed PMID: 28159274.

17: Gerspach C, Imhasly S, Gubler M, Naegeli H, Ruetten M, Laczko E. Altered plasma lipidome profile of dairy cows with fatty liver disease. Res Vet Sci. 2017 Feb;110:47-59. doi: 10.1016/j.rvsc.2016.10.001. Epub 2016 Oct 5. PubMed PMID: 28159237.

18: Larssen P, Wik L, Czarnewski P, Eldh M, Löf L, Ronquist KG, Dubois L, Freyhult E, Gallant CJ, Oelrich J, Larsson A, Ronquist G, Villablanca EJ, Landegren U, Gabrielsson S, Kamali-Moghaddam M. Tracing Cellular Origin of Human Exosomes Using Multiplex Proximity Extension Assays. Mol Cell Proteomics. 2017 Mar;16(3):502-511. doi: 10.1074/mcp.M116.064725. Epub 2017 Jan 22. PubMed PMID: 28111361; PubMed Central PMCID: PMC5341009.

19: Boullis A, Fassotte B, Sarles L, Lognay G, Heuskin S, Vanderplanck M, Bartram S, Haubruge E, Francis F, Verheggen FJ. Elevated Carbon Dioxide Concentration Reduces Alarm Signaling in Aphids. J Chem Ecol. 2017 Feb;43(2):164-171. doi: 10.1007/s10886-017-0818-z. Epub 2017 Jan 17. PubMed PMID: 28097605.

20: Lauková A, Kandričáková A, Pleva P, Buňková L, Ščerbová J. Effect of lantibiotic gallidermin against biogenic amine-producing faecal staphylococci from ostriches and pheasants. Folia Microbiol (Praha). 2017 May;62(3):229-235. doi: 10.1007/s12223-017-0492-0. Epub 2017 Jan 13. PubMed PMID: 28084600.